molecular formula C8H9N5O B13329147 2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one

Cat. No.: B13329147
M. Wt: 191.19 g/mol
InChI Key: SXNWLRJBKWSXIN-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for their diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: . Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis.

Comparison with Similar Compounds

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:

Biological Activity

2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9N5O
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1343753-84-3

Synthesis

The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidines involves various methods that have been optimized for efficiency and yield. The compound can be synthesized through a one-step reaction involving appropriate precursors under controlled conditions. Research has demonstrated that structural modifications at the C-5 and C-7 positions significantly influence the biological activity of these compounds .

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the interaction between PA-PB1 proteins in influenza viruses and reduce viral replication at non-toxic concentrations. The effective concentrations (IC50) for inhibition of viral replication were determined using ELISA and PRA assays .

Anticancer Properties

Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activity by inhibiting tubulin polymerization. For instance, a related compound demonstrated an IC50 value of 4.9 μM against HeLa cancer cells, indicating a comparable efficacy to known anticancer agents . The mechanism involves G2/M cell cycle arrest and induction of apoptosis in cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies reported narrow-spectrum antibacterial activity against Enterococcus faecium, with mechanisms targeting cell wall biosynthesis .

Case Studies and Research Findings

StudyFocusFindings
Massari et al. (2022)Antiviral ActivityDemonstrated inhibition of PA-PB1 interaction; effective at non-toxic concentrations .
Recent Anticancer ResearchTubulin InhibitionCompound showed significant selectivity against cancer cell lines; induced apoptosis in HeLa cells .
Antimicrobial EvaluationBacterial InhibitionEffective against E. faecium, targeting cell wall biosynthesis .

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H9N5O/c9-7-11-8-10-5(4-1-2-4)3-6(14)13(8)12-7/h3-4H,1-2H2,(H3,9,10,11,12)

InChI Key

SXNWLRJBKWSXIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N

Origin of Product

United States

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